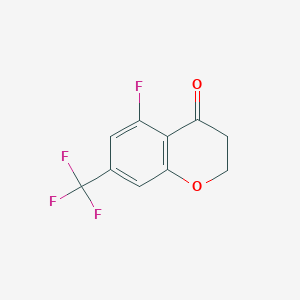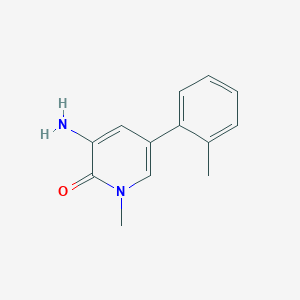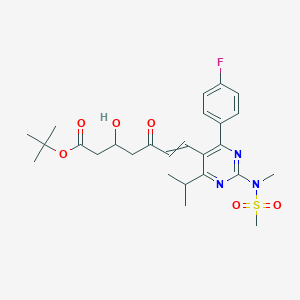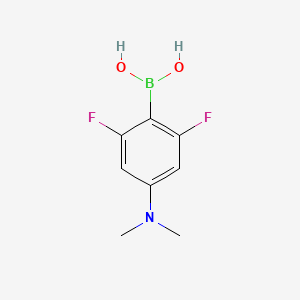
(4-(Dimethylamino)-2,6-difluorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Dimethylamino)-2,6-difluorophenyl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with dimethylamino and difluoro groups. The unique structural features of this compound make it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. These processes often utilize automated systems to control reaction parameters and ensure consistent product quality .
化学反应分析
Types of Reactions: (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Protodeboronation: Radical initiators and specific solvents are used to facilitate the reaction.
Major Products:
科学研究应用
Chemistry: (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid is extensively used in organic synthesis as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the synthesis of biaryl compounds .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and sensors for carbohydrates. The unique properties of this compound make it a potential candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes .
作用机制
The mechanism of action of (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid group reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with specific enzymes and proteins .
相似化合物的比较
(4-(Dimethylamino)phenylboronic acid): This compound lacks the difluoro substitution but shares the dimethylamino and boronic acid groups.
(4-(Dimethylamino)-2-fluorophenyl)boronic acid): This compound has only one fluorine substitution, making it less electron-withdrawing compared to the difluoro derivative.
Uniqueness: The presence of both dimethylamino and difluoro groups in (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs .
属性
分子式 |
C8H10BF2NO2 |
|---|---|
分子量 |
200.98 g/mol |
IUPAC 名称 |
[4-(dimethylamino)-2,6-difluorophenyl]boronic acid |
InChI |
InChI=1S/C8H10BF2NO2/c1-12(2)5-3-6(10)8(9(13)14)7(11)4-5/h3-4,13-14H,1-2H3 |
InChI 键 |
QIYNHMRYRLEBDC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1F)N(C)C)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)

![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)

![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)
![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)
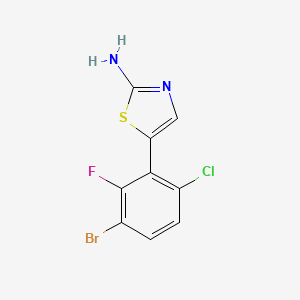
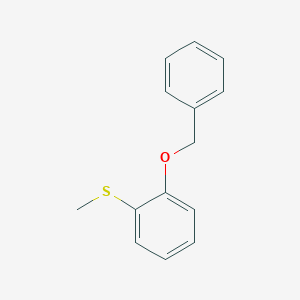

![3,5-Difluoro-2'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B14774907.png)
